
Pomalidomide-C2-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-C2-Br is a derivative of pomalidomide, a third-generation immunomodulatory imide drug. Pomalidomide itself is known for its potent immunomodulatory and anti-neoplastic properties, primarily used in the treatment of multiple myeloma. The addition of a bromine atom to the pomalidomide structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C2-Br typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of pomalidomide using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis is often employed to ensure consistent product quality and yield. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide derivatives.
Wissenschaftliche Forschungsanwendungen
Pomalidomide-C2-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Pomalidomide-C2-Br exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T-cells and natural killer cells.
Anti-neoplastic Activity: Inhibits the proliferation of cancer cells and induces apoptosis.
Molecular Targets: Binds to cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins that promote cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory properties but with significant side effects.
Lenalidomide: A second-generation immunomodulatory drug with improved efficacy and safety profile compared to thalidomide.
Pomalidomide: The base compound for Pomalidomide-C2-Br, with enhanced potency and reduced toxicity.
Uniqueness
This compound stands out due to the presence of the bromine atom, which enhances its chemical reactivity and allows for the synthesis of novel derivatives with potentially improved therapeutic properties.
Eigenschaften
Molekularformel |
C15H14BrN3O4 |
|---|---|
Molekulargewicht |
380.19 g/mol |
IUPAC-Name |
4-(2-bromoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14BrN3O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7H2,(H,18,20,21) |
InChI-Schlüssel |
QKEVDEBXLPYMPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



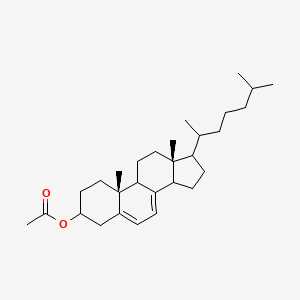
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)

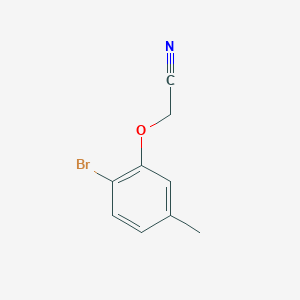
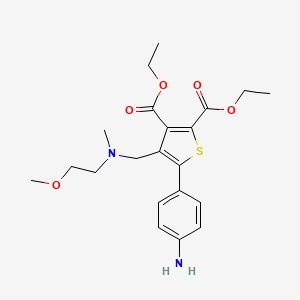


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)

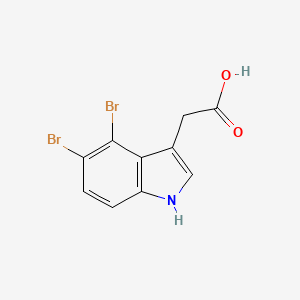
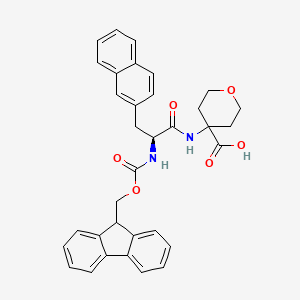
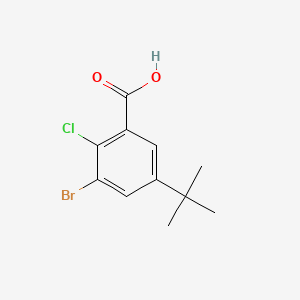
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)
